N-(2-fluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide
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Overview
Description
“N-(2-fluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fluorophenyl group, a tetrahydropyrazinoindazole moiety, and a piperidine carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide” typically involves multiple steps, including:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Tetrahydropyrazinoindazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Coupling with Piperidine Carboxamide: The final step involves coupling the fluorophenyl and tetrahydropyrazinoindazole intermediates with piperidine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the indazole moiety.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study the interactions of fluorinated compounds with biological targets.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as a precursor for other functional molecules.
Mechanism of Action
The mechanism of action of “N-(2-fluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide
- N-(2-Bromophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide
Uniqueness
The presence of the fluorine atom in “N-(2-fluorophenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide” may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-17-6-2-4-8-19(17)25-22(29)15-9-12-27(13-10-15)21-20-16-5-1-3-7-18(16)26-28(20)14-11-24-21/h2,4,6,8,11,14-15H,1,3,5,7,9-10,12-13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDPWBQDNRIYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCC(CC4)C(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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